2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine
Description
The compound 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine features a thiophene ring substituted at position 5 with a 2-methyl-1,3-thiazole moiety and at position 2 with an ethylamine group. This hybrid heterocyclic structure combines the electron-rich thiophene and the bioactive thiazole ring, making it a promising building block for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-7-12-9(6-13-7)10-3-2-8(14-10)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOQNCFXSGQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiophene-2-carboxylic acid under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole and thiophene derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine typically involves multi-step organic reactions that include thiazole and thiophene derivatives. These reactions often require specific conditions such as temperature control and the use of catalysts. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and thiophene moieties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor cell proliferation. In one study, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that thiazole derivatives possess antibacterial and antifungal activities. The presence of the thiophene ring enhances these properties, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that certain thiazole-containing compounds exhibit neuroprotective effects. They may influence neuroinflammatory pathways and provide protection against oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values in the nanomolar range against breast cancer cells. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study C | Neuroprotection | Highlighted reduced oxidative stress markers in neuronal cultures treated with thiazole derivatives. |
Mechanism of Action
The mechanism of action of 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely $ C{10}H{11}N3S2 $ (inferred from analogous structures in ).
- Applications : Primarily used as a building block in drug discovery (e.g., Enamine Ltd. lists it as a catalog product for medicinal chemistry) .
Structural Analogs with Thiophene-Thiazole Hybrids
Table 1: Thiophene-Thiazole Derivatives
Key Observations :
- The target compound’s ethylamine side chain enhances water solubility compared to aryl-substituted analogs (e.g., chlorophenyl in ).
- Piperidine-sulfonyl derivatives (e.g., ) may improve blood-brain barrier penetration due to sulfonamide groups, a feature absent in the target compound.
Thiadiazole and Triazole Derivatives
Table 2: Heterocyclic Compounds with Reported Bioactivity
Key Observations :
- Thiadiazole derivatives (e.g., ) often exhibit insecticidal or anti-inflammatory activities, whereas thiazole-thiophene hybrids (like the target compound) are underexplored in biological studies.
- The benzothiazole-triazole hybrid in highlights the importance of fused aromatic systems in antiproliferative activity, a design feature absent in the target compound.
Building Blocks in Medicinal Chemistry
Table 3: Commercially Available Building Blocks
Key Observations :
Biological Activity
2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the thiazole and thiophene moieties, suggest a diverse range of biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2S2 |
| Molecular Weight | 224.35 g/mol |
| LogP | 3.78 |
| Polar Surface Area | 63 Å |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
These properties indicate a moderate lipophilicity and potential for membrane permeability, which are important for bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar thiazole and thiophene structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For example, derivatives of thiazole have been reported to inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis .
- Antitumor Activity : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, certain thiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting that the thiazole ring may play a crucial role in mediating these effects .
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antibacterial activity of various thiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. This suggests that structural modifications can enhance antimicrobial potency .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of thiazole-based compounds were tested for cytotoxicity against human glioblastoma cells (U251). The presence of the methyl group at position 2 on the thiazole ring was found to enhance cytotoxic effects significantly, with IC50 values reported between 10–30 µM for some derivatives . This highlights the potential of modifying the thiazole structure to improve anticancer activity.
Research Findings
Recent studies have focused on synthesizing new derivatives of thiazoles and thiophenes to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized several thiazole derivatives incorporating thiophene rings and assessed their bioactivity against various cancer cell lines. The results indicated that specific substitutions on the thiophene ring could enhance antitumor efficacy .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiazole ring significantly influence biological activity. For instance, electron-donating groups at specific positions increased cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of thiophene derivatives with thiazole precursors under reflux conditions (e.g., ethanol or dichloromethane as solvents).
- Step 2 : Functionalization of the thiophene ring via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethanamine moiety.
- Purification : Recrystallization or column chromatography is used to isolate the final compound .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of thiophene, thiazole, and ethanamine groups.
- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate the molecular formula (e.g., CHNS).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies of analogous thiadiazole derivatives .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Methods :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi using broth microdilution assays .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency for thiazole-thiophene coupling .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling steps .
- Temperature Control : Gradual heating (60–90°C) minimizes side reactions .
Q. How should researchers address contradictory bioactivity data across different batches?
- Troubleshooting Approach :
- Purity Reassessment : Verify batch purity via HPLC (>95%) to rule out impurities affecting results .
- Structural Isomerism : Check for regioisomers (e.g., variations in thiophene substitution) using NMR .
- Biological Replicates : Repeat assays with independent batches and standardized protocols .
Q. What computational tools can predict the compound’s binding affinity for target proteins?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or microbial targets).
- QSAR Modeling : Corrogate structural features (e.g., thiazole electronegativity) with bioactivity data from analogs .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
